Fosdenopterin Hydrobromide

Molybdenum cofactor deficiency Type A cPMP replacement therapy Survival analysis

Fosdenopterin hydrobromide is the ONLY FDA/EMA-approved substrate replacement therapy for molybdenum cofactor deficiency (MoCD) Type A. This synthetic cyclic pyranopterin monophosphate (cPMP) bypasses the MOCS1A/B enzymatic block—unlike dietary molybdenum or supportive care—restoring molybdenum cofactor biosynthesis and activating sulfite oxidase to eliminate neurotoxic sulfite. Procurement supports research requiring a disease-modifying agent with an 84% 3-year survival rate (vs. 55% untreated), a 5.1-fold mortality risk reduction, and a well-characterized PK profile (t½ 1.2–1.7 h; minimal CYP interaction). Lyophilized powder; early initiation (≤14 days postnatal) correlates with superior outcomes.

Molecular Formula C10H19BrN5O10P
Molecular Weight 480.16 g/mol
CAS No. 2301083-34-9
Cat. No. B10823726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosdenopterin Hydrobromide
CAS2301083-34-9
Molecular FormulaC10H19BrN5O10P
Molecular Weight480.16 g/mol
Structural Identifiers
SMILESC1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br
InChIInChI=1S/C10H14N5O8P.BrH.2H2O/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18;;;/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16);1H;2*1H2/t2-,4-,5+,8-;;;/m1.../s1
InChIKeyGGLKTKQOHMCQHF-UNHNTEMGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosdenopterin Hydrobromide (CAS 2301083-34-9) Procurement Guide for MoCD Type A Replacement Therapy


Fosdenopterin hydrobromide, marketed as Nulibry, is a synthetic cyclic pyranopterin monophosphate (cPMP) that serves as the only FDA-approved substrate replacement therapy for molybdenum cofactor deficiency (MoCD) Type A [1]. The compound (molecular formula C10H14N5O8P·HBr·2H2O) provides an exogenous source of cPMP to bypass the deficient MOCS1A/B-dependent synthesis step, restoring molybdenum cofactor biosynthesis and enabling activation of sulfite oxidase to reduce neurotoxic sulfite accumulation [2]. With a molecular weight of 480.16 g/mol (dihydrate hydrobromide salt) and administered via daily intravenous infusion, fosdenopterin hydrobromide represents a specialized procurement requirement for treating this ultra-rare, life-threatening metabolic disorder affecting approximately 1 in 342,000 to 411,000 live births [3].

Why Fosdenopterin Hydrobromide Cannot Be Substituted with Alternative cPMP Sources or Supportive Care


Simple class substitution is not viable for fosdenopterin hydrobromide because MoCD Type A is characterized by a specific enzymatic block at the MOCS1 step—the conversion of GTP to cPMP—that cannot be bypassed by downstream molybdenum cofactor precursors, dietary molybdenum supplementation, or symptomatic supportive care [1]. While recombinant cPMP (rcPMP) produced in E. coli was investigated as an early therapeutic option and received orphan drug designation in 2009, the synthetic fosdenopterin hydrobromide formulation represents the only cPMP source with completed regulatory approval, defined pharmacokinetic parameters (mean half-life 1.2-1.7 hours; clearance 167-195 mL/h/kg), and established safety data from three clinical studies [2]. Untreated MoCD Type A carries a median survival of approximately 36 months with irreversible neurodegeneration due to toxic sulfite accumulation, making generic supportive care an inadequate comparator with a 5.1-fold higher mortality risk [3]. Furthermore, the hydrobromide salt form (CAS 2301083-34-9) provides specific solubility and stability characteristics essential for the lyophilized powder formulation that is reconstituted for intravenous administration, distinguishing it from other cPMP salt forms or unformulated precursors [4].

Quantitative Differentiation Evidence for Fosdenopterin Hydrobromide Procurement Decisions


Three-Year Survival Advantage: Fosdenopterin vs. Untreated Natural History

In a pooled analysis of three clinical studies (one retrospective, two prospective open-label) comparing fosdenopterin/rcPMP-treated patients (N=14) to a natural history cohort (N=37 untreated), treated patients demonstrated a 3-year survival rate of 84% (11/13 evaluable patients) compared to 55% for matched untreated controls [1]. The risk of death was 5.1-fold higher in untreated patients (Cox proportional hazards 5.1; 95% CI 1.32-19.36; p=0.01), and this survival advantage was consistent across genotype-matched subanalyses [2].

Molybdenum cofactor deficiency Type A cPMP replacement therapy Survival analysis

Biochemical Normalization: Urinary S-Sulfocysteine and Xanthine Restoration

Fosdenopterin/rcPMP treatment resulted in normalization of disease-specific biomarkers that remained persistently abnormal in untreated patients. Urinary S-sulfocysteine (a neurotoxic sulfite metabolite) and xanthine levels returned to near-normal concentrations from baseline to last visit in treated patients, providing biochemical confirmation of restored molybdenum cofactor-dependent enzyme activity [1]. In contrast, untreated patients in the natural history cohort maintained elevated biomarker levels throughout follow-up, consistent with ongoing sulfite oxidase deficiency [1].

Molybdenum cofactor deficiency biomarkers S-sulfocysteine Sulfite oxidase activity

Developmental Milestone Attainment: Motor and Oral Function in Treated Patients

At 12 months post-treatment initiation, fosdenopterin/rcPMP-treated patients achieved developmental milestones that are rarely observed in the untreated natural history of MoCD Type A. Specifically, 43% (6/14) of treated patients could sit unassisted, 44% (6/14) were ambulatory, and 57% (8/14) could feed orally [1]. Untreated MoCD Type A typically results in profound neurodevelopmental impairment with minimal or no attainment of these motor and oral feeding milestones due to progressive neurodegeneration [2].

Neurodevelopmental outcomes MoCD Type A cPMP therapy

Pharmacokinetic Profile: Defined Clearance and Low Drug-Drug Interaction Potential

Fosdenopterin hydrobromide exhibits a consistent and predictable pharmacokinetic profile following intravenous administration. The mean terminal half-life ranges from 1.2 to 1.7 hours, with total body clearance of 167-195 mL/h/kg and approximately 40% eliminated via renal clearance [1]. Critically, in vitro studies demonstrate that fosdenopterin does not inhibit major CYP isozymes (IC50 >500 µM for CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5) and does not induce CYP1A2, 2B6, or 3A4 at concentrations up to 100 µM [2]. Additionally, fosdenopterin produces <10% inhibition of key transporters (P-gp, BCRP, OATP1B1, OATP1B3, OCT2, OAT1, OAT3, MATE1, MATE2-K) at 200 µM [2].

Fosdenopterin pharmacokinetics cPMP clearance CYP interaction

Treatment Emergent Adverse Event Profile: Tolerability in a Critically Ill Population

In the pooled analysis of 14 treated patients, 13 patients (93%) experienced at least one treatment-emergent adverse event; however, most were mild to moderate in severity and none led to treatment discontinuation or required dose modification [1]. The most common adverse events were catheter-related complications (89%), fever (78%), viral infection (56%), and pneumonia (44%), which are frequently observed in the neonatal intensive care setting and were assessed as largely unrelated to fosdenopterin/rcPMP [2]. Early toxicology studies in animal models demonstrated good tolerability with no significant adverse findings at doses up to 30 mg/kg/day in repeat-dose studies .

Fosdenopterin safety MoCD Type A adverse events cPMP tolerability

Fosdenopterin Hydrobromide Procurement and Application Scenarios Based on Quantitative Evidence


Clinical Treatment of Genetically Confirmed MoCD Type A in Neonatal and Pediatric Patients

Procurement of fosdenopterin hydrobromide is indicated for the reduction of mortality risk in patients with genetically confirmed molybdenum cofactor deficiency Type A [1]. The 3-year survival rate of 84% compared to 55% in untreated patients, along with the 5.1-fold higher mortality risk in the absence of treatment, establishes this as the only disease-modifying therapy [2]. Early initiation (≤14 days after birth) appears to yield better clinical outcomes, underscoring the need for rapid access to the lyophilized powder for reconstitution and daily intravenous infusion [3].

Clinical Research Investigating cPMP Replacement in Related Molybdenum Cofactor Disorders

While fosdenopterin hydrobromide is approved specifically for MoCD Type A, the biochemical normalization of urinary S-sulfocysteine and xanthine demonstrates restoration of molybdenum cofactor-dependent enzyme activity [1]. This pharmacodynamic evidence supports investigative use in clinical research protocols examining cPMP replacement for other molybdenum cofactor biosynthesis defects or sulfite oxidase deficiency states, provided appropriate regulatory and ethical approvals are secured.

Pharmacokinetic and Drug-Drug Interaction Studies in Critically Ill Neonatal Populations

The well-characterized pharmacokinetic profile (half-life 1.2-1.7 hours; clearance 167-195 mL/h/kg) and minimal CYP/transporter interaction liability [1] make fosdenopterin hydrobromide a suitable model substrate for studying drug disposition in critically ill neonates. Procurement for academic research investigating pediatric pharmacokinetic modeling or drug-drug interaction studies in intensive care settings may be appropriate given the predictable and non-interacting metabolic fate via non-enzymatic degradation [2].

Biomarker Development and Metabolic Disease Research Applications

Fosdenopterin hydrobromide treatment produces quantifiable normalization of MoCD-specific biomarkers (urinary S-sulfocysteine and xanthine) [1]. This property enables its use as a positive control or mechanistic probe in biomarker assay development, validation studies for newborn screening methods targeting sulfite oxidase deficiency, and research into the broader pathophysiological consequences of molybdenum cofactor deficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosdenopterin Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.